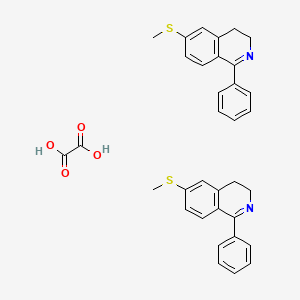
6-Methylsulfanyl-1-phenyl-3,4-dihydroisoquinoline;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylsulfanyl-1-phenyl-3,4-dihydroisoquinoline; oxalic acid is a compound that belongs to the class of dihydroisoquinolines These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and organic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylsulfanyl-1-phenyl-3,4-dihydroisoquinoline can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, which is a cyclization reaction of β-phenylethylamines with acid chlorides to form dihydroisoquinolines . Another method involves the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the dihydroisoquinoline ring .
Industrial Production Methods
Industrial production of this compound may involve the optimization of these synthetic routes to achieve higher yields and purity. The use of microwave-assisted reactions has been reported to enhance the efficiency of the Bischler-Napieralski and Pictet-Spengler reactions . Additionally, the use of trifluoromethanesulfonic anhydride (Tf2O) has been shown to promote the synthesis of dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylsulfanyl-1-phenyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline analogues.
Reduction: Reduction reactions can convert the dihydroisoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Isoquinoline analogues.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted dihydroisoquinolines.
Wissenschaftliche Forschungsanwendungen
6-Methylsulfanyl-1-phenyl-3,4-dihydroisoquinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Methylsulfanyl-1-phenyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes . The presence of the methylsulfanyl group and the phenyl ring may enhance its binding affinity to these targets, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenyl-3,4-dihydroisoquinoline
- 6-Methylsulfanyl-1-phenylisoquinoline
- 6-Methylsulfanyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6-Methylsulfanyl-1-phenyl-3,4-dihydroisoquinoline is unique due to the presence of both the methylsulfanyl group and the dihydroisoquinoline ring. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
90265-95-5 |
|---|---|
Molekularformel |
C34H32N2O4S2 |
Molekulargewicht |
596.8 g/mol |
IUPAC-Name |
6-methylsulfanyl-1-phenyl-3,4-dihydroisoquinoline;oxalic acid |
InChI |
InChI=1S/2C16H15NS.C2H2O4/c2*1-18-14-7-8-15-13(11-14)9-10-17-16(15)12-5-3-2-4-6-12;3-1(4)2(5)6/h2*2-8,11H,9-10H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
SKIDADKOAITTJP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC2=C(C=C1)C(=NCC2)C3=CC=CC=C3.CSC1=CC2=C(C=C1)C(=NCC2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


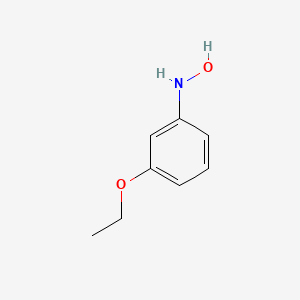
![[3-(Propoxymethoxy)prop-1-YN-1-YL]benzene](/img/structure/B14369771.png)
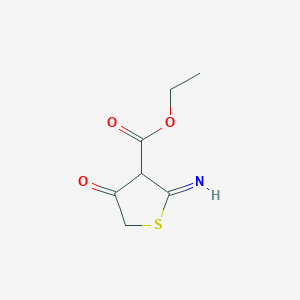
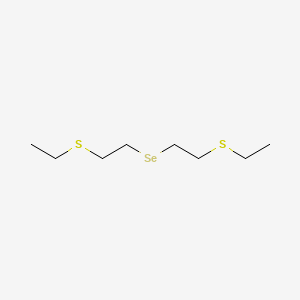
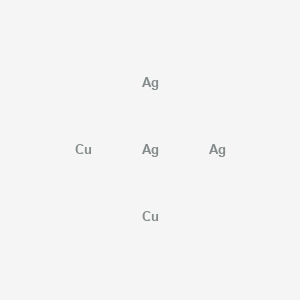

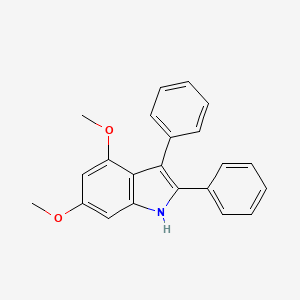
![Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-](/img/structure/B14369799.png)
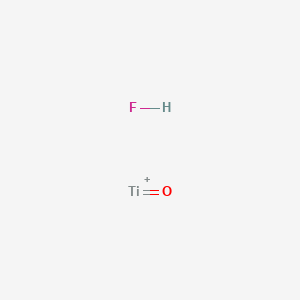
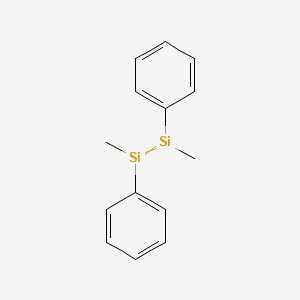
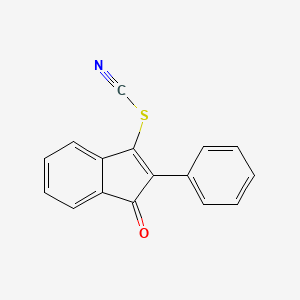
![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)

![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)
